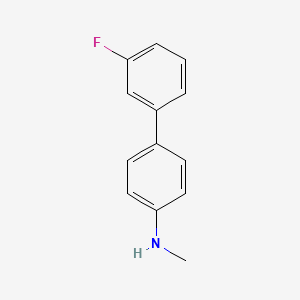

4-(3-Fluorophenyl)-N-methylaniline

Description

4-(3-Fluorophenyl)-N-methylaniline is a substituted aniline derivative featuring a 3-fluorophenyl group at the para position of the aromatic ring and a methyl group attached to the nitrogen atom. This compound belongs to the class of N-alkylated aromatic amines, which are pivotal intermediates in pharmaceutical synthesis and materials science.

Properties

Molecular Formula |

C13H12FN |

|---|---|

Molecular Weight |

201.24 g/mol |

IUPAC Name |

4-(3-fluorophenyl)-N-methylaniline |

InChI |

InChI=1S/C13H12FN/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9,15H,1H3 |

InChI Key |

IXQBUICKPPKOAH-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=C(C=C1)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-N-methylaniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-N-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, quinones, and amines, depending on the specific reaction and conditions employed.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of 4-(3-Fluorophenyl)-N-methylaniline derivatives as anticancer agents. For instance, derivatives of this compound have been synthesized and tested against various cancer cell lines, including HCT-116 (colon cancer), where they exhibited selective cytotoxicity. The inhibitory concentration (IC50) values for these compounds ranged from 7.1 to 11.9 μM, indicating significant anticancer activity compared to control groups .

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4g | HCT-116 | 7.1 | Induces cell cycle arrest |

| 4a | HCT-116 | 10.5 | Induces apoptosis |

| 4c | HCT-116 | 11.9 | Disrupts DNA synthesis |

1.2 Antibacterial Properties

The antibacterial activity of related compounds has also been investigated. For example, a derivative of this compound was tested against Staphylococcus aureus and Chromobacterium violaceum, showing zones of inhibition comparable to standard antibiotics like Streptomycin . This suggests that fluorinated anilines could serve as promising leads in the development of new antibacterial agents.

Table 2: Antibacterial Activity Comparison

| Compound | Zone of Inhibition (mm) | Standard Comparison (Streptomycin) |

|---|---|---|

| N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | 20.5 ± 0.4 | 36.6 ± 0.3 |

| N-(3-Fluorophenyl)-N-methylaniline | 17.0 ± 0.3 | 29.1 ± 0.2 |

Material Science Applications

2.1 Fluorinated Polymers

In materials science, compounds like this compound are utilized in the synthesis of fluorinated polymers, which exhibit unique properties such as low surface energy and high thermal stability . These materials are particularly useful in applications requiring specialized lubricants and coatings due to their resistance to chemical degradation.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of fluorinated anilines and their biological activity is crucial for drug design. Research has shown that substituents on the phenyl ring significantly affect the biological activity of these compounds . For example, modifications that enhance electron-withdrawing characteristics can improve anticancer potency while minimizing off-target effects.

Table 3: Structure-Activity Relationship Data

| Substituent Position | Type | Activity Change |

|---|---|---|

| Para | Electron-withdrawing | Increased potency |

| Meta | Electron-donating | Decreased potency |

| Ortho | Bulky groups | Loss of activity |

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-N-methylaniline involves its interaction with specific molecular targets. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 4-(3-Fluorophenyl)-N-methylaniline with key analogues, focusing on substituent positions, molecular weights, and functional groups:

Key Observations :

- Electronic Effects: The fluorine atom in this compound induces moderate electron-withdrawing effects, altering reactivity in electrophilic substitution compared to non-fluorinated analogues like N-methylaniline. Compounds with nitro groups (e.g., 3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline) exhibit stronger electron withdrawal, reducing nucleophilicity .

- Steric Considerations : Bulky substituents, such as the ethyl group in 3-chloro-N-[(4-ethylphenyl)methyl]-4-fluoroaniline, hinder rotational freedom and may impact binding in biological systems .

- Biological Relevance : Fluorinated anilines are common in kinase inhibitors (e.g., YPC-21813, a Pim kinase inhibitor with a 3-fluorophenyl group) due to enhanced metabolic stability and target affinity .

Physicochemical Properties

- Lipophilicity: Fluorine atoms increase lipophilicity (logP), enhancing membrane permeability. For instance, 3-Fluoro-N-(3-fluorobenzyl)-4-methylaniline (logP ~3.5) is more lipophilic than non-fluorinated analogues .

- Melting Points : Nitro-substituted derivatives (e.g., 3-Fluoro-N-(4-methoxybenzyl)-N-methyl-2-nitroaniline) exhibit higher melting points (>150°C) due to stronger intermolecular forces .

Biological Activity

4-(3-Fluorophenyl)-N-methylaniline is an organic compound belonging to the class of aniline derivatives. Its structure includes a fluorine atom at the para position relative to the aniline nitrogen, which significantly influences its biological activity. This article explores the compound's biological properties, including its antimicrobial and anticancer activities, supported by research findings and case studies.

Chemical Structure and Properties

The chemical formula of this compound is C13H12FN. The presence of the fluorine atom is crucial for its interaction with biological targets, potentially enhancing lipophilicity and altering receptor binding profiles.

As a secondary aromatic amine, this compound can undergo various chemical transformations that may influence its biological activity. It has been studied for its potential to interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that certain aniline derivatives show effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics .

Anticancer Activity

Recent studies have focused on the anticancer properties of this compound. For instance:

- Case Study 1 : In vitro testing against HCT-116 colon cancer cells showed that derivatives of this compound exhibited selective cytotoxicity, with IC50 values indicating potent activity (e.g., IC50 = 7.1 ± 0.07 μM) against specific cancer cell lines .

- Case Study 2 : Another investigation found that modifications to the aniline structure could enhance anticancer effects, demonstrating that substituents at the para position could significantly alter potency and selectivity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be largely attributed to its molecular structure. The following table summarizes key findings related to structural modifications and their impact on biological activity:

Pharmacokinetics

The pharmacokinetic profile of this compound has been explored in various studies. It is noted for its ability to undergo metabolic transformations in vivo, influencing its efficacy and safety profile in therapeutic contexts .

Q & A

Q. What are the standard synthetic routes for 4-(3-Fluorophenyl)-N-methylaniline, and how do reaction conditions influence regioselectivity?

- Methodological Answer : A common approach involves Buchwald-Hartwig amination or Ullmann coupling to introduce the N-methylaniline group. For example, Ru₃(CO)₁₂-catalyzed hydroamination of alkynes with N-methylaniline derivatives achieves regioselective C–H or N–H activation, depending on substituent electronic effects . Key factors:

- Catalyst choice : Ru complexes favor N–H activation (e.g., forming α-styryl derivatives) .

- Temperature : Higher temperatures (100–120°C) improve yields in Pd-mediated cross-couplings.

- Substituent effects : Electron-withdrawing groups (e.g., fluorine) on the phenyl ring direct coupling to the para position .

Q. How can spectroscopic techniques (IR, NMR, MS) characterize this compound?

- Methodological Answer :

- IR : Look for N–H stretching (3350–3450 cm⁻¹, if secondary amine exists) and C–F vibrations (1100–1250 cm⁻¹) .

- ¹H NMR : Methyl group on nitrogen resonates at δ 2.8–3.1 ppm; fluorophenyl protons show splitting patterns dependent on substitution (e.g., meta-fluorine causes distinct coupling) .

- MS : Molecular ion peaks (e.g., m/z 215 for C₁₃H₁₂FN) and fragmentation patterns (loss of CH₃ or F groups) confirm structure .

Q. What thermodynamic properties (e.g., enthalpy of formation) are critical for stability assessment?

- Methodological Answer : Experimental calorimetry and vapor pressure measurements (transpiration method) determine:

- ΔfH°(gas) : ~90.9 kJ·mol⁻¹ (for N-methylaniline analogs) .

- ΔvapH : ~55.0 kJ·mol⁻¹ (indicative of volatility) .

Computational validation via G4 quantum methods ensures accuracy .

Advanced Research Questions

Q. How do electronic effects of the 3-fluorophenyl group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electron-withdrawing fluorine meta to the amine reduces electron density at the aromatic ring, favoring electrophilic substitution at the para position.

- DFT calculations : Compare Fukui indices to predict reactive sites. For example, fluorine increases positive charge density at the para carbon, enhancing coupling efficiency .

- Experimental validation : Synthesize analogs (e.g., 4-(2-chloro-6-fluorophenyl)-N-methylaniline) and compare reaction rates .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer :

- Purity verification : Use HPLC (Chromolith columns) or DSC to detect impurities affecting melting points .

- Spectral cross-check : Compare NMR shifts with structurally similar compounds (e.g., 4-(4-aminophenyl)aniline δ 6.7–7.2 ppm for aromatic protons) .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in substituent positioning .

Q. How can computational modeling (e.g., QSPR, molecular dynamics) predict pharmacological activity?

- Methodological Answer :

- QSAR : Correlate substituent parameters (Hammett σ, logP) with bioactivity. For example, fluorophenyl analogs show enhanced blood-brain barrier penetration in MAT2A inhibitor studies .

- Docking simulations : Use Schrödinger Suite to model interactions with target proteins (e.g., MAT2A binding pockets) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.